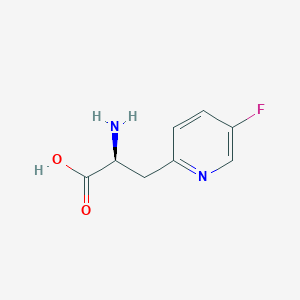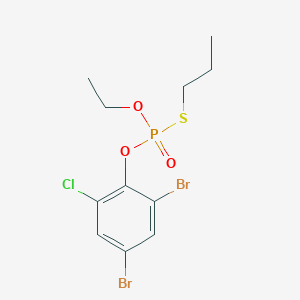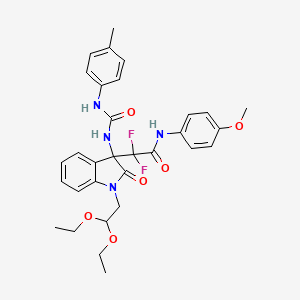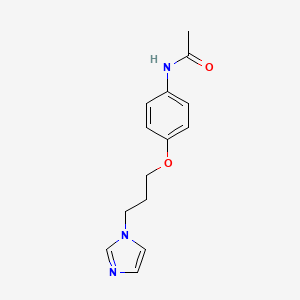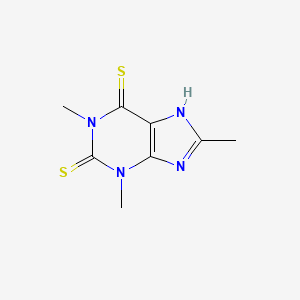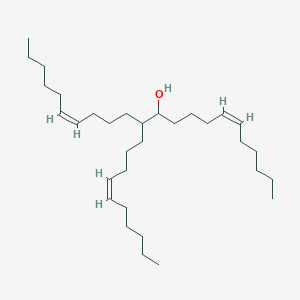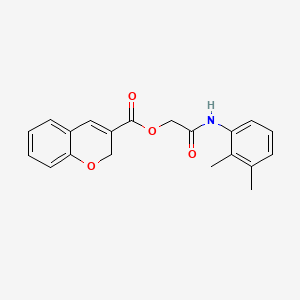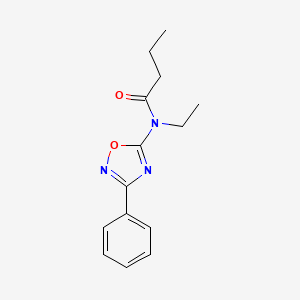
2,2,3,3,3-Pentafluoro-propionamidineHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride is a fluorinated organic compound with the molecular formula C3H4ClF5N2. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability to the molecule. This compound is of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride typically involves the reaction of 2,2,3,3,3-Pentafluoropropionitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amidine group.
Addition Reactions: The double bond in the amidine group can undergo addition reactions with electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions, amines, and thiols can react with 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride.
Electrophiles: Electrophilic reagents like halogens and acids can add to the double bond in the amidine group.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions include substituted amidines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of transition states in chemical reactions, enhancing the reactivity and selectivity of the compound. The amidine group can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoropropionitrile: A precursor in the synthesis of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride.
2,2,3,3,3-Pentafluoropropionic acid: Another fluorinated compound with similar structural features.
2,2,3,3,3-Pentafluoropropanol: A related compound used in different chemical applications.
Uniqueness
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride is unique due to its combination of multiple fluorine atoms and the amidine functional group. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
3799-21-1 |
|---|---|
Formule moléculaire |
C3H4ClF5N2 |
Poids moléculaire |
198.52 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoropropanimidamide;hydrochloride |
InChI |
InChI=1S/C3H3F5N2.ClH/c4-2(5,1(9)10)3(6,7)8;/h(H3,9,10);1H |
Clé InChI |
DGOPRAXBDSBVPB-UHFFFAOYSA-N |
SMILES canonique |
C(=N)(C(C(F)(F)F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
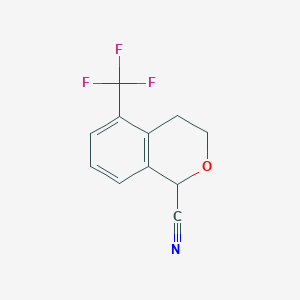


![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
